2,5-Dichloro-4-iodo-3-methoxypyridine
Description
2,5-Dichloro-4-iodo-3-methoxypyridine (CAS RN: 1299607-34-3) is a halogenated pyridine derivative characterized by its unique substitution pattern: chlorine atoms at positions 2 and 5, an iodine atom at position 4, and a methoxy group at position 3. Its molecular formula is C₆H₄Cl₂INO, with a molecular weight of 303.91 g/mol. This compound is structurally tailored for applications in pharmaceutical and agrochemical synthesis, where its iodine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group enhances electron density at specific ring positions .
Structure
2D Structure
Properties
IUPAC Name |
2,5-dichloro-4-iodo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2INO/c1-11-5-4(9)3(7)2-10-6(5)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJDLVDZZPZJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Iodination via Lithiation
This method adapts a lithiation-iodination strategy from US Patent 4,517,368 and ChemicalBook procedures:
- Starting material : 2,5-dichloro-3-methoxy-4-bromopyridine.
- Procedure :
- Dissolve the bromopyridine in dry THF under inert atmosphere.
- Cool to -78°C and add n-butyllithium (2.5 eq) to generate a lithiated intermediate.
- Quench with iodine (1.2 eq) in THF, followed by warming to room temperature.
- Isolate via extraction (ethyl acetate/water) and purify by column chromatography.
- Key conditions :
Diazotization-Iodination Pathway
Inspired by CN103420903A, this route employs diazotization of an amino precursor:
- Starting material : 2,5-dichloro-3-methoxy-4-aminopyridine.
- Procedure :
- Dissolve the amine in concentrated HCl at -30°C.
- Add NaNO₂ (1.1 eq) to form the diazonium salt.
- Introduce KI (1.5 eq) to substitute the diazo group with iodine.
- Neutralize with NaOH, extract with ethyl acetate, and purify via recrystallization.
- Key conditions :
Sequential Nitration, Reduction, and Iodination
Adapted from CN103420902A, this multi-step approach includes:
- Nitration : Treat 2,5-dichloro-3-methoxypyridine with HNO₃/H₂SO₄ at 0°C to introduce a nitro group at C4.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to amine.
- Iodination : Diazotize the amine (NaNO₂/H₂SO₄) and substitute with KI.
- Total yield : ~50% (based on analogous routes).
Comparative Analysis of Methods
Critical Reaction Parameters
- Solvent choice : THF or dichloromethane for lithiation; aqueous HCl for diazotization.
- Catalysts/Additives : ZnCl₂·TMEDA enhances regioselectivity in lithiation.
- Purification : Silica gel chromatography (hexane/EtOAc) or recrystallization (ethanol/water).
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-iodo-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling: Palladium catalysts with boronic acids in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry
2,5-Dichloro-4-iodo-3-methoxypyridine is primarily studied for its potential as a pharmaceutical intermediate. Its structure allows it to interact with biological targets effectively:
- Anticancer Activity : Research indicates that compounds with similar structures may inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. For instance, derivatives of pyridine have shown promise as CHK1 inhibitors, enhancing the efficacy of genotoxic drugs.
- Enzyme Inhibition : The compound may serve as an intermediate for developing inhibitors targeting protein kinases, which are crucial in various diseases such as cancer and diabetes .
Agrochemicals
The compound is also being explored for its applications in the agrochemical industry:
- Pesticides and Herbicides : The halogenated structure of this compound can enhance the efficacy of agrochemicals by improving their binding affinity to biological targets in pests and weeds.
Materials Science
In materials science, this compound is investigated for its potential use in synthesizing novel materials with unique properties:
- Heterocyclic Compounds : It acts as a building block for synthesizing complex organic molecules and heterocycles that can be utilized in various applications ranging from dyes to pharmaceuticals .
Case Study 1: Anticancer Properties
A study focused on the synthesis of pyridine-based CHK1 inhibitors showed that derivatives of this compound exhibited selective inhibition over related kinases (e.g., CHK2), suggesting that structural modifications can enhance biological activity.
Case Study 2: Agrochemical Development
Research into the development of new pesticides highlighted the role of halogenated pyridines in increasing the potency of active ingredients against specific pests. The unique substitution pattern of this compound contributes to its effectiveness as a pesticide .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-iodo-3-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets . The methoxy group can influence the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Key Observations:
Substituent Positional Isomerism: The compound 2,5-Dichloro-6-iodo-3-methoxypyridine (CAS 1261365-95-0) is a positional isomer of the target compound, differing only in iodine placement (6- vs. 4-position). 3-Iodo-4-methoxypyridine () lacks chlorine substituents, reducing steric hindrance but limiting utility in multi-halogenated systems.
Functional Group Variations: 2,5-Dichloro-3-methoxyisonicotinaldehyde (C₇H₅Cl₂NO₂) introduces an aldehyde group at position 4, enabling nucleophilic addition reactions absent in the iodine-substituted target compound . 3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine (CAS 1142191-54-5) features a dimethoxymethyl group, enhancing solubility but reducing halogen-directed reactivity .
Molecular Weight and Halogen Effects: The iodine atom in the target compound increases molecular weight by ~125 g/mol compared to its non-iodinated analogue 2,5-Dichloro-3-methoxypyridine (M.W. 178.02). This elevates production costs but broadens applicability in radiopharmaceuticals or heavy-atom derivatives for crystallography .
Commercial Availability and Pricing
- Structural analogues like 2,5-Dichloro-6-iodo-3-methoxypyridine (1 g: $500) and 2,5-Dichloro-3-methoxypyridine (1 g: $500) are more accessible, reflecting lower iodine-related synthesis costs .
Biological Activity
2,5-Dichloro-4-iodo-3-methoxypyridine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its unique structural features, including two chlorine atoms and one iodine atom, contribute to its reactivity and interaction with biological systems. The presence of the methoxy group enhances its solubility and potential bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes, which could be significant in therapeutic contexts.
- Modulation of Receptor Activity : It has the potential to bind to specific receptors, altering cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens, making it a candidate for further exploration in agricultural applications.
Antimicrobial Activity
Recent studies have indicated that this compound possesses notable antimicrobial properties. For instance, it has shown effectiveness against various plant-pathogenic bacteria and fungi. The minimal inhibitory concentration (MIC) values for some pathogens are reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Clavibacter michiganensis | 10 |
| Ralstonia solanacearum | 5 |
| Alternaria brassicicola | 1 |
| Colletotrichum orbiculare | 0.1 |
These findings suggest that the compound could serve as a novel biological control agent in agriculture .
Case Studies
- Inhibition of Hepatitis C Virus (HCV) : A study exploring non-nucleoside inhibitors for HCV identified compounds structurally related to this compound that exhibited potent inhibitory effects on viral replication. This highlights its potential as a lead compound for antiviral drug development .
- Antiproliferative Effects : Research has also indicated that derivatives of this compound may exhibit antiproliferative effects against cancer cell lines such as HeLa and A549. IC50 values were found to be approximately 226 µg/mL and 242.52 µg/mL, respectively, suggesting potential applications in oncology .
Applications in Drug Development
Due to its unique chemical structure, this compound is being investigated as a key building block in the synthesis of various pharmaceuticals. Its ability to introduce halogen atoms into drug candidates can enhance their biological activity and pharmacokinetic profiles. This compound is particularly valuable in developing new therapeutic agents targeting infectious diseases and cancer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
